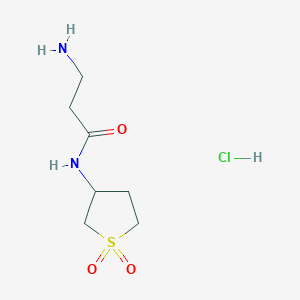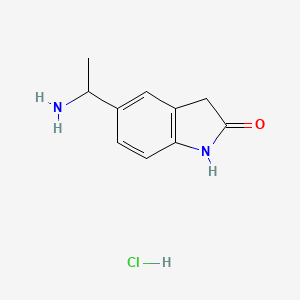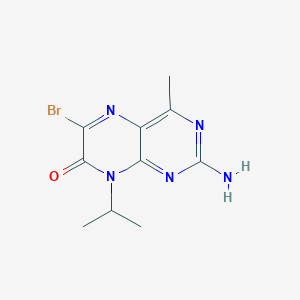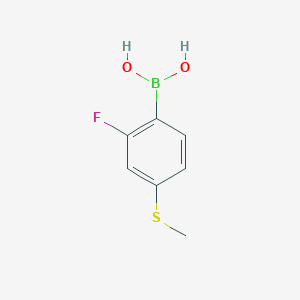
4-Borono-3-Fluor-Thioanisol
Übersicht
Beschreibung
4-Borono-3-fluorothioanisole is an organic compound with the molecular formula C7H8BFO2S and a molecular weight of 186.01 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 4-Borono-3-fluorothioanisole consists of a boron atom bonded to an oxygen atom, a fluorine atom, and a phenyl ring. The phenyl ring is further substituted with a sulfur atom bonded to a methyl group .Wissenschaftliche Forschungsanwendungen
Proteomforschung
4-Borono-3-Fluor-Thioanisol ist ein Spezialprodukt, das in der Proteomforschung verwendet wird . Proteomik ist die groß angelegte Untersuchung von Proteinen, insbesondere ihrer Strukturen und Funktionen. Diese Verbindung könnte verwendet werden, um Protein-Interaktionen, Modifikationen und Lokalisationen zu untersuchen.
Bor-Neutronen-Einfangtherapie (BNCT)
Diese Verbindung hat potenzielle Anwendungen in der Bor-Neutronen-Einfangtherapie (BNCT) . BNCT ist eine binäre therapeutische Technik, die einen Bor-Wirkstoff verwendet, der an den Tumorort abgegeben wird, gefolgt von der Bestrahlung mit Neutronen. Biofunktionelle Moleküle/Nanopartikel, die mit F-18 markiert sind, können ein anfängliches pharmakokinetisches Profil von Patienten liefern, um die anschließende Behandlungsplanungsprozedur der BNCT zu leiten .
Tumor-Bildgebung und -Therapie
This compound könnte bei der Entwicklung von Wirkstoffen für die Tumor-Bildgebung und -Therapie verwendet werden . Beispielsweise stellt eine Trifluorborat-haltige Aminosäure wie Fluorborontyrosin (FBY) ein Beispiel mit beiden Funktionalitäten der Bildgebung und der Therapie dar .
Radiofluorierung von Bor-Agens
Die Verbindung könnte bei der Radiofluorierung von Bor-Agens verwendet werden . Radiofluorierung beinhaltet die Einführung eines radioaktiven Fluorisotops, typischerweise F-18, in ein Molekül. Dieser Prozess ist entscheidend für die Herstellung von Radiotracern für die Positronen-Emissions-Tomographie (PET-Bildgebung) .
Konformationsstudien
This compound könnte in Konformationsstudien verwendet werden . Seine Konformationen um die Csp2-S-Bindung wurden durch die J-Methode untersucht .
Chemische Synthese
Aufgrund seiner einzigartigen Struktur könnte this compound in der chemischen Synthese verwendet werden . Es könnte als Baustein bei der Synthese komplexerer Moleküle dienen .
Safety and Hazards
Eigenschaften
IUPAC Name |
(2-fluoro-4-methylsulfanylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BFO2S/c1-12-5-2-3-6(8(10)11)7(9)4-5/h2-4,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUFPJVWVFXZKOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)SC)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BFO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80660282 | |
| Record name | [2-Fluoro-4-(methylsulfanyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80660282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
957060-84-3 | |
| Record name | B-[2-Fluoro-4-(methylthio)phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=957060-84-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [2-Fluoro-4-(methylsulfanyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80660282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
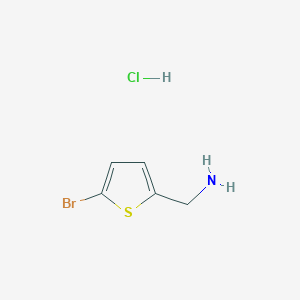
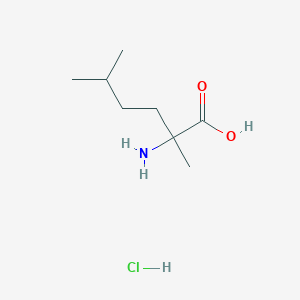
![4-{3a-methyl-1,5-dioxo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinazolin-4-yl}butanoic acid](/img/structure/B1519991.png)
![4-[(1-Hydroxypropan-2-yl)sulfamoyl]benzoic acid](/img/structure/B1519992.png)

![2-[(Anilinocarbonyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1519995.png)
![N-[4-amino-3-(trifluoromethyl)phenyl]-N,N-dimethylamine hydrochloride](/img/structure/B1519999.png)
![[4-(Pyrrolidine-1-sulfonyl)phenyl]methanamine hydrochloride](/img/structure/B1520000.png)

![2-[(3-Fluorophenyl)methyl]pyrrolidine hydrochloride](/img/structure/B1520002.png)
